molecular formula C16H16FN5O3 B2597840 N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2034571-65-6

N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

Cat. No. B2597840
CAS RN: 2034571-65-6
M. Wt: 345.334
InChI Key: ZUYVQSTXTUURBS-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Pyrimidine and oxadiazole derivatives have been extensively studied for their biological activities. For example, novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown promising insecticidal and fungicidal activities, indicating their potential as new pesticides with unique modes of action (Liu et al., 2021). Similarly, the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been reported, highlighting the antioxidant potential of such compounds (Kotaiah et al., 2012).

Material Science Applications

Compounds containing oxadiazole and pyrimidine units have also found applications in material science, especially in the development of new polymers with specific properties. For instance, new, organo-soluble, thermally stable aromatic polyimides and poly(amide-imide) based on 2-[5-(3,5-dinitrophenyl)-1,3, 4-oxadiazole-2-yl]pyridine have been synthesized, showing potential for high-performance materials due to their thermal stability and solubility in polar and aprotic solvents (Mansoori et al., 2012).

Organic Synthesis Applications

In organic synthesis, these compounds are involved in the development of novel synthetic methodologies and reactions. An example includes the metal-free tandem approach to prepare structurally diverse N-heterocycles, such as 1,2,4-oxadiazoles and pyrimidinones, demonstrating the versatility of pyrimidine and oxadiazole scaffolds in facilitating diverse chemical transformations (Gupta et al., 2014).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-23-13(24-2)8-19-14-11(7-18-9-20-14)16-21-15(22-25-16)10-5-3-4-6-12(10)17/h3-7,9,13H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYVQSTXTUURBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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